Ethanedione, dicyclohexyl-

Vue d'ensemble

Description

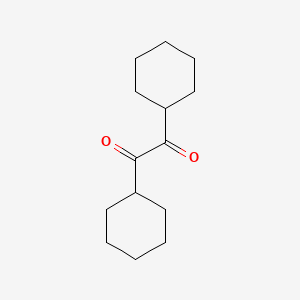

La 1,2-dicyclohexylethane-1,2-dione est un composé organique de formule moléculaire C₁₄H₂₂O₂ et d'une masse moléculaire de 222,323 g/mol Elle se caractérise par deux groupes cyclohexyle liés à un fragment central éthane-1,2-dione

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 1,2-dicyclohexylethane-1,2-dione peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique l'oxydation du 1,2-dicyclohexylethane à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées . La réaction nécessite généralement un milieu acide ou basique et est effectuée à des températures élevées pour garantir une oxydation complète.

Méthodes de production industrielles

Dans les environnements industriels, la production de 1,2-dicyclohexylethane-1,2-dione peut impliquer des processus d'oxydation à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, assurant des rendements élevés et une pureté du produit final. L'utilisation de catalyseurs et de paramètres de réaction optimisés améliore encore l'efficacité du processus de production industrielle .

Analyse Des Réactions Chimiques

Types de réactions

La 1,2-dicyclohexylethane-1,2-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former des acides cétocarboxyliques substitués par le cyclohexyle.

Réduction : Les réactions de réduction peuvent convertir le fragment dione en diols correspondants.

Substitution : Le composé peut participer à des réactions de substitution, où l'un ou les deux groupes cyclohexyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des conditions douces pour réaliser la réduction.

Substitution : Les réactions de substitution nécessitent souvent la présence de nucléophiles ou d'électrophiles forts, ainsi que des solvants et des catalyseurs appropriés.

Principaux produits formés

Oxydation : Acides cétocarboxyliques substitués par le cyclohexyle.

Réduction : Diols correspondants.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

La 1,2-dicyclohexylethane-1,2-dione présente plusieurs applications de la recherche scientifique, notamment :

Biologie : Étudiée pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Explorée pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 1,2-dicyclohexylethane-1,2-dione implique son interaction avec des cibles moléculaires et des voies. Dans les réactions d'oxydation, le composé subit un mécanisme en chaîne radicalaire où l'oxygène attaque l'atome de carbone tertiaire d'un cycle cyclohexane, conduisant à la formation d'acides cétocarboxyliques substitués par le cyclohexyle . Ce processus implique l'ouverture du cycle cyclohexane et la formation subséquente des produits finaux.

Applications De Recherche Scientifique

Organic Synthesis

Ethanedione, dicyclohexyl- is primarily used as an intermediate in organic synthesis. Its diketone functionality allows it to participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines and further react to produce more complex structures.

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Table 1: Summary of Organic Reactions Involving Ethanedione, Dicyclohexyl-

| Reaction Type | Description | Products |

|---|---|---|

| Condensation | Reaction with amines | Imines |

| Michael Addition | Reaction with nucleophiles | β-keto esters |

| Aldol Condensation | Self-condensation under basic conditions | β-hydroxy ketones |

Pharmaceutical Applications

In the pharmaceutical industry, ethanedione, dicyclohexyl- serves as a precursor for the synthesis of various bioactive compounds. Its ability to form stable intermediates makes it valuable in drug development.

- Synthesis of Anticancer Agents : Research has demonstrated its utility in the synthesis of novel anticancer agents through multi-step synthetic pathways.

Case Study: Synthesis of Anticancer Compounds

A study published in the Journal of Medicinal Chemistry highlighted the use of ethanedione, dicyclohexyl- in synthesizing a series of compounds that showed significant cytotoxicity against cancer cell lines. The compound's diketone structure was crucial for the formation of reactive intermediates that led to enhanced biological activity .

Material Science

Ethanedione, dicyclohexyl- is also explored in material science for its potential applications in:

- Polymer Chemistry : It can be utilized as a monomer or crosslinking agent in the production of polymers with specific properties.

Table 2: Applications in Material Science

| Application Type | Description | Potential Materials |

|---|---|---|

| Polymer Synthesis | Used as a monomer or crosslinker | Thermosetting resins |

| Coatings | Enhances durability and chemical resistance | Protective coatings |

Environmental Applications

The compound has been investigated for its potential role in environmental applications, particularly in developing non-toxic corrosion inhibitors.

Mécanisme D'action

The mechanism of action of 1,2-dicyclohexylethane-1,2-dione involves its interaction with molecular targets and pathways. In oxidation reactions, the compound undergoes a radical-chain mechanism where oxygen attacks the tertiary carbon atom of one cyclohexane ring, leading to the formation of cyclohexyl-substituted keto carboxylic acids . This process involves the opening of the cyclohexane ring and subsequent formation of the final products.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dicyclohexylethane : Un composé apparenté de structure similaire mais dépourvu du fragment dione.

Cyclohexane-1,2-dione : Un composé dione plus simple avec un seul groupe cyclohexyle.

1,2-Diphényléthane-1,2-dione : Un composé structurellement similaire avec des groupes phényle au lieu de groupes cyclohexyle.

Unicité

La 1,2-dicyclohexylethane-1,2-dione est unique en raison de sa combinaison de deux groupes cyclohexyle et d'un fragment dione central. Cette structure confère des propriétés chimiques et une réactivité spécifiques, ce qui la rend précieuse dans diverses applications. Sa capacité à subir diverses réactions chimiques et à former une gamme de produits souligne encore sa polyvalence et son importance dans la recherche scientifique et les applications industrielles .

Activité Biologique

Ethanedione, dicyclohexyl- (chemical formula: C14H22O2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Ethanedione, dicyclohexyl- has been studied for its interactions with various biological targets. One notable target is acetylcholinesterase (AChE) , an enzyme critical for neurotransmission. Compounds that inhibit AChE can have implications for treating conditions such as Alzheimer's disease. The compound's structure suggests potential interactions with the active site of AChE, although specific binding affinities and inhibitory constants (IC50 values) need further investigation.

Inhibition of Acetylcholinesterase

Research indicates that compounds similar to ethanedione, dicyclohexyl- exhibit varying degrees of inhibition on AChE. For example, related compounds have shown IC50 values ranging from 54,000 nM to over 100,000 nM in inhibiting AChE activity . These values suggest that while ethanedione, dicyclohexyl- may have some inhibitory effects, its potency relative to other known inhibitors requires further elucidation.

Safety and Toxicity

The safety profile of ethanedione, dicyclohexyl- is crucial for its potential therapeutic applications. Toxicity assessments indicate that compounds in this class may exhibit low toxicity under controlled conditions; however, comprehensive studies are necessary to establish a clear safety profile .

Comparative Analysis with Similar Compounds

A comparative analysis table highlights the biological activity of ethanedione, dicyclohexyl- against other related compounds:

| Compound Name | Biological Activity | IC50/Ki (nM) |

|---|---|---|

| Ethanedione, dicyclohexyl- | AChE Inhibitor | TBD |

| 1,2-Bis(3-methoxyphenyl)ethane-1,2-dione | Investigative | ~100000 |

| Dibenzoylmethane | Chronic Inflammation/Cancer | ~100000 |

| 3,4-Dihydroxycinnamic Acid | Phase 4 | 85600 |

Note: TBD = To Be Determined; further research is needed to establish specific values for ethanedione, dicyclohexyl-.

Research Findings

Recent findings suggest that modifications to the structure of ethanedione derivatives can enhance their biological activity. For instance:

- Structural Variations : Altering substituents on the cyclohexyl rings may improve binding affinity to AChE and increase inhibitory potency.

- Combination Therapies : Investigating the effects of combining ethanedione derivatives with other therapeutic agents could lead to synergistic effects in treating neurological disorders.

- Environmental Impact Studies : Understanding the environmental degradation and persistence of ethanedione-related compounds is essential for assessing their long-term safety and ecological impact .

Propriétés

IUPAC Name |

1,2-dicyclohexylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDFMOMBVDVEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473153 | |

| Record name | Ethanedione, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-88-2 | |

| Record name | 1,2-Dicyclohexylethane-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedione, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICYCLOHEXYLETHANE-1,2-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ699JF2AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.